3-Methyl-2-[(trimethylsilyl)oxy]butanal
Description
Structure
3D Structure
Properties
CAS No. |
112969-05-8 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
3-methyl-2-trimethylsilyloxybutanal |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)8(6-9)10-11(3,4)5/h6-8H,1-5H3 |
InChI Key |
CGZNFZJVGIPQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=O)O[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 2 Trimethylsilyl Oxy Butanal and Analogous Structures
Direct Silylation Approaches to Enolizable Aldehydes
Direct silylation involves the reaction of an enolizable aldehyde with a silylating agent, typically in the presence of a base or catalyst, to form the corresponding silyl (B83357) enol ether. wikipedia.org
Enolization Kinetics and Regioselectivity in Forming the Silyl Enol Ether
The formation of a silyl enol ether from an unsymmetrical enolizable carbonyl compound can lead to two different products: the kinetic and the thermodynamic silyl enol ether. The regioselectivity of this reaction is primarily governed by the reaction conditions. wikipedia.org
Kinetic Control: At low temperatures (e.g., -78°C) and with a strong, sterically hindered base like lithium diisopropylamide (LDA), the kinetic silyl enol ether is preferentially formed. This product results from the removal of the most accessible α-proton, leading to the less substituted double bond. wikipedia.orgyoutube.com
Thermodynamic Control: In contrast, using a weak base such as triethylamine (B128534) at higher temperatures allows for equilibration, favoring the formation of the more stable, more substituted thermodynamic silyl enol ether. wikipedia.orgyoutube.com
The choice between kinetic and thermodynamic control is a crucial aspect of synthesizing a specific silyl enol ether isomer. wikipedia.orgyoutube.com
Influence of Silylating Agents and Lewis Acid Catalysts
The choice of silylating agent and the use of catalysts significantly impact the efficiency and outcome of the silylation reaction.
Silylating Agents:
Trimethylsilyl (B98337) chloride (TMSCl) is the most commonly used silylating agent due to its reactivity and availability. wikipedia.org
Trimethylsilyl triflate (TMSOTf) is a more electrophilic and reactive alternative to TMSCl, often used to increase the reaction rate. wikipedia.orgrichmond.edu
Bis(trimethylsilyl)acetamide (BSA) is another effective silylating agent that can be used with various carbonyl compounds. organic-chemistry.orgwikipedia.org
Lewis Acid Catalysts: Lewis acids can activate the carbonyl group, facilitating the silylation process. Silicon tetrachloride (SiCl4), a weak Lewis acid, can be activated by a strongly Lewis basic chiral phosphoramide (B1221513) to form a chiral Lewis acid catalyst. nih.govresearchgate.net This catalytic system is effective in aldol (B89426) reactions involving silyl ketene (B1206846) acetals and aldehydes. nih.gov Silylium ion equivalents, generated in situ from chiral C-H acids and a silylating reagent, have also been shown to be highly active Lewis acid catalysts in reactions like the Diels-Alder reaction. nih.gov
Below is a table summarizing common silylating agents and their characteristics:
| Silylating Agent | Abbreviation | Key Features |
| Trimethylsilyl chloride | TMSCl | Commonly used, readily available. wikipedia.org |
| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | More reactive than TMSCl, increases reaction rate. wikipedia.orgrichmond.edu |
| Bis(trimethylsilyl)acetamide | BSA | Effective for silylating aldehydes and ketones. organic-chemistry.orgwikipedia.org |
Solvent Effects and Reaction Condition Optimization for High Yield
The solvent and other reaction conditions play a pivotal role in optimizing the yield and selectivity of silyl enol ether synthesis. The choice of solvent can significantly affect the reaction rate and selectivity. acs.org For instance, in certain organocatalytic Mukaiyama-Michael additions, alcoholic solvents like isopropanol (B130326) and tert-butanol (B103910) have been shown to give higher yields and enantioselectivities compared to other solvents. acs.org
Optimization of reaction conditions often involves a careful selection of the base, silylating agent, temperature, and solvent to favor the desired product. For example, one-pot procedures where enol silane (B1218182) formation and subsequent reactions like the Mukaiyama aldol addition occur in the same flask have been developed to improve efficiency and yield. richmond.edu
Precursor-Based Synthetic Routes
In addition to direct silylation, 3-Methyl-2-[(trimethylsilyl)oxy]butanal and its analogs can be synthesized from specific precursor molecules.
Derivation from Isovaleraldehyde (B47997) and Related Carbonyl Precursors
Isovaleraldehyde (3-methylbutanal) is a direct precursor for the synthesis of this compound. The reaction involves the enolization of isovaleraldehyde followed by trapping the enolate with a trimethylsilylating agent. This method is a straightforward application of the direct silylation approach to a specific aldehyde. The general principle of reacting an enolizable carbonyl compound with a silyl electrophile and a base is directly applicable. wikipedia.org
Formation via Reductive Ring Opening Strategies Involving Trimethylsilyloxy Oxetanes
An alternative synthetic strategy involves the reductive ring-opening of oxetanes. beilstein-journals.orgnih.gov While not a direct synthesis of this compound, this methodology provides access to related functionalized structures. The ring-opening of oxetanes can be achieved under various conditions, including nucleophilic, electrophilic, radical, and acid-catalyzed methods. magtech.com.cn Reductive ring-opening, in particular, can be catalyzed by various metal complexes. researchgate.net For example, rhodium catalysts have been used for the silylformylation of oxetanes to produce γ-siloxy aldehydes. researchgate.net These reactions offer a pathway to functionalized silyl ethers that can be further elaborated to target structures.
The regioselectivity of oxetane (B1205548) ring-opening is influenced by both steric and electronic effects of the substituents on the oxetane ring. magtech.com.cn
Alternative Pathways Utilizing Organosilicon Reagents
The synthesis of α-silyloxy aldehydes can be achieved through various pathways that leverage the reactivity of organosilicon reagents. Beyond the direct silylation of pre-existing α-hydroxy aldehydes, alternative methods focus on the construction of the core structure using silicon-based reagents to ensure efficiency and introduce the silyl ether moiety at a strategic point in the synthesis.
One notable approach involves the organocatalytic hydrosilylation of carbon dioxide (CO2) to generate silyl formates. These intermediates can be further transformed into target aldehydes. For instance, the use of tetrabutylammonium (B224687) acetate (B1210297) (TBAA) as a catalyst allows for the N-formylation of amines with CO2 and a hydrosilane. The resulting Weinreb formamide (B127407) can then undergo a one-pot reaction with Grignard reagents to yield the desired aldehyde. rsc.org This method represents a creative use of CO2 as a C1 source for aldehyde synthesis.
Another versatile strategy is the dehydrogenative silylation of alcohols, which can be applied to precursor molecules. Catalysts such as tris(pentafluorophenyl)borane, B(C6F5)3, can effectively promote the reaction between an alcohol and a variety of silanes, forming a silyl ether and releasing hydrogen gas as the only byproduct. organic-chemistry.org Similarly, N-Heterocyclic olefins (NHOs) have been shown to be effective organocatalysts for the direct dehydrogenative silylation of alcohols. organic-chemistry.org These methods offer mild reaction conditions for introducing the trimethylsilyl group onto a precursor like 3-methyl-2-hydroxybutanal.
Furthermore, rhenium and iron complexes can catalyze the hydrosilylation of aldehydes and ketones, directly converting the carbonyl group into a silylated alcohol. organic-chemistry.org While this produces a silylated alcohol rather than an aldehyde, it highlights the utility of organosilicon reagents in manipulating carbonyl functionality. The resulting silylated secondary alcohol could potentially be oxidized to the target α-silyloxy aldehyde under controlled conditions.
The table below summarizes various catalytic systems for reactions involving organosilicon reagents relevant to the synthesis of silylated ethers and aldehydes.
| Catalyst System | Reagents | Product Type | Reference |
| Tetrabutylammonium acetate (TBAA) | CO2, Hydrosilane, Amine, Grignard Reagent | Aldehyde | rsc.org |
| Tris(pentafluorophenyl)borane | Alcohol, Silane | Silyl Ether | organic-chemistry.org |
| N-Heterocyclic Olefins (NHOs) | Alcohol, Silane | Silyl Ether | organic-chemistry.org |
| Rhenium Complexes | Aldehyde/Ketone, Hydrosilane | Silyl Ether | organic-chemistry.org |
| Iron Complexes | Alcohol, Silyl Formate | Silyl Ether | organic-chemistry.org |
Stereoselective Synthesis of Enantiopure this compound
The synthesis of a single enantiomer of this compound, which contains two adjacent stereocenters, requires precise control over the stereochemical outcome of the reaction. This is typically achieved through asymmetric catalysis, the use of chiral auxiliaries, or diastereoselective modifications of a chiral precursor.
Asymmetric Catalysis in Silyl Enol Ether Formation
Asymmetric catalysis offers an elegant approach to enantioselective carbon-carbon bond formation, directly establishing the chiral centers of the target molecule. The vinylogous Mukaiyama aldol reaction (VMAR) is a powerful tool in this context. acs.orgnih.gov This reaction involves the addition of a silyl enol ether or a silyloxyfuran to an aldehyde, catalyzed by a chiral Lewis acid. For example, the reaction of 2-(trimethylsilyloxy)furan with an achiral aldehyde can produce γ-butenolides with a high degree of enantiomeric excess. nih.gov Adapting this methodology to the reaction between a silyl enol ether derived from a ketone and an aldehyde can provide access to functionalized β-hydroxy carbonyl compounds, which are direct precursors to the target α-silyloxy aldehyde. acs.orgnih.gov
Recent advancements have focused on the catalytic asymmetric α-allylation of ketones using silyl enol ethers. chemrxiv.org These methods can construct two adjacent stereocenters with high regio-, diastereo-, and enantioselectivity. chemrxiv.org While this specific reaction introduces an allyl group, the underlying principle of using a chiral catalyst to control the approach of an electrophile to a silyl enol ether is directly applicable to the synthesis of this compound. The choice of a suitable chiral metal complex, such as those based on rhodium, palladium, or silver, is crucial for achieving high stereoselectivity. acs.orgnih.govnih.gov
The following table presents examples of catalyst systems used in asymmetric reactions involving silyl enol ethers.
| Catalyst/Metal | Ligand Type | Reaction Type | Stereoselectivity | Reference |
| Titanium | (R)-1,1'-Binaphthol | Vinylogous Mukaiyama Aldol Reaction | High ee for syn product | nih.gov |
| Silver | Chiral Phosphine (B1218219) | Vinylogous Mannich Reaction | High dr and ee | acs.orgnih.gov |
| Cobalt | Chiral Bis-phosphine | Hydrovinylation | 92% to >98% ee | nih.gov |
| Palladium | Chiral Ligand | Asymmetric Allylic Substitution | Variable | acs.orgnih.gov |
Chiral Auxiliary-Mediated Approaches to Stereocontrol
A widely employed strategy for stereocontrol involves the temporary attachment of a chiral auxiliary to a substrate. wikipedia.orgsigmaaldrich.com This auxiliary directs the stereochemical course of a subsequent reaction, after which it can be cleaved and recovered. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be attached to a propionate (B1217596) precursor, followed by a diastereoselective aldol reaction or alkylation.
Oxazolidinones, developed by Evans, are among the most effective chiral auxiliaries. wikipedia.orgwilliams.edu An N-propionyl oxazolidinone can be enolized with a boron reagent to form a (Z)-enolate, which then undergoes a highly diastereoselective aldol reaction with an aldehyde like acetaldehyde. wikipedia.org This reaction establishes the two contiguous stereocenters corresponding to those in the target molecule. Subsequent protection of the resulting hydroxyl group as a trimethylsilyl ether and reductive cleavage of the auxiliary would furnish the desired enantiopure product.
Similarly, pseudoephedrine and the related pseudoephenamine can serve as practical chiral auxiliaries. nih.gov When attached to a carboxylic acid to form an amide, they effectively direct the stereochemistry of α-alkylation. nih.gov Deprotonation of the amide followed by reaction with an electrophile proceeds with high diastereoselectivity, controlled by the chiral scaffold. nih.gov After the desired stereocenters are set, the auxiliary can be removed via hydrolysis or reduction. nih.gov
| Chiral Auxiliary | Typical Reaction | Key Features | Reference |
| Evans Oxazolidinones | Aldol Reaction | Forms (Z)-enolates, establishes two contiguous stereocenters | wikipedia.orgwilliams.edu |
| Pseudoephedrine | Alkylation | High diastereoselectivity for α-alkylation of amides | wikipedia.orgsigmaaldrich.com |
| Pseudoephenamine | Alkylation | Excellent stereocontrol, especially for quaternary centers | nih.gov |
| Camphorsultam | Various C-C bond formations | Provides high stereocontrol in various reactions | wikipedia.org |
Diastereoselective Strategies for Precursor Modification
This approach begins with an existing chiral molecule, or "chiral pool" starting material, and modifies it in a way that the existing stereocenter directs the formation of a new one. The stereochemical outcome is determined by the steric and electronic properties of the chiral precursor, which favors the approach of reagents from a specific direction.
A relevant strategy is the diastereoselective addition of a nucleophile to a chiral α-substituted aldehyde. For example, if one starts with enantiopure 2-methylbutanal, a substrate-controlled reaction could be employed to introduce the oxygen functionality at the C2 position. A diastereoselective hydroxylation of the corresponding silyl enol ether, for instance, could be influenced by the existing stereocenter at C3.
Alternatively, a diastereoselective aldol reaction, as mentioned previously, is a prime example of precursor modification. The chiral auxiliary acts as a precursor that is modified through alkylation or an aldol reaction, with the auxiliary itself dictating the diastereoselectivity. The products of these reactions are diastereomers, which are often easily separated by standard techniques like chromatography, allowing for the isolation of a single stereoisomer before the auxiliary is removed. williams.edu The diastereomeric ratios achieved in such reactions are often very high, frequently exceeding 98:2. nih.gov This robust control makes chiral auxiliary-based methods a practical and reliable choice for synthesizing complex molecules with multiple stereocenters. williams.edu
Reactivity Profiles and Mechanistic Investigations of 3 Methyl 2 Trimethylsilyl Oxy Butanal
Nucleophilic Reactivity of the Silyl (B83357) Enol Ether Moiety
The silyl enol ether functional group in 3-Methyl-2-[(trimethylsilyl)oxy]butanal is the primary center of nucleophilic reactivity. Unlike free enolates, which are generated under strongly basic conditions, silyl enol ethers can be isolated and purified, and their reactions are typically initiated by the activation of an electrophile with a Lewis acid. This allows for controlled bond formations with a wide array of electrophilic partners.
Aldol-Type Reactions and Related Carbon-Carbon Bond Formations
Aldol (B89426) reactions and their variants are fundamental C-C bond-forming transformations. The use of silyl enol ethers like this compound provides a powerful method for achieving directed cross-aldol couplings.
The reaction of a silyl enol ether with an aldehyde or ketone in the presence of a Lewis acid is known as the Mukaiyama aldol addition. wikipedia.orgnih.gov This reaction avoids the self-condensation often problematic in base-catalyzed aldol reactions. wikipedia.org The mechanism involves the coordination of the Lewis acid (e.g., TiCl₄, BF₃·OEt₂, TMSOTf) to the carbonyl oxygen of the electrophile, rendering its carbonyl carbon more susceptible to nucleophilic attack. The silyl enol ether then attacks the activated carbonyl, leading to the formation of a new carbon-carbon bond. A subsequent aqueous workup cleaves the silyl ether to afford the β-hydroxy aldehyde or ketone product. rsc.org
The stereochemical outcome of the Mukaiyama aldol reaction is often rationalized by an open, acyclic transition state, in contrast to the cyclic Zimmerman-Traxler model for metal enolates. msu.eduharvard.edu The diastereoselectivity (syn vs. anti) is influenced by the geometry (E/Z) of the silyl enol ether and the steric demands of the substituents on both the enol ether and the electrophile. msu.eduorganic-chemistry.org
Table 1: Examples of Cross-Aldol Reactions with Silyl Enol Ethers
| Silyl Enol Ether (Nucleophile) | Electrophile | Lewis Acid | Solvent | Product (Yield, Diastereomeric Ratio) |
|---|---|---|---|---|
| Silyl enol ether of cyclohexanone | Benzaldehyde | TiCl₄ | CH₂Cl₂ | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one (90%, syn:anti = 78:22) |
| (Z)-Silyl enol ether of propiophenone | Isobutyraldehyde | BF₃·OEt₂ | CH₂Cl₂ | 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one (84%, syn:anti = 90:10) |
| Silyl ketene (B1206846) acetal (B89532) of methyl propanoate | Acetone | TMSOTf | CH₂Cl₂ | Methyl 3-hydroxy-3-methyl-2-methylbutanoate (75%) |
Mannich-type reactions involve the aminoalkylation of a carbon nucleophile. In this context, this compound can act as the nucleophile, reacting with pre-formed or in situ-generated iminium ions. wikipedia.org The reaction is a powerful tool for synthesizing β-amino carbonyl compounds, which are valuable synthetic intermediates. researchgate.net
The reaction is typically initiated by a Lewis acid or a protic acid, which facilitates the formation of a highly electrophilic iminium ion from an amine and an aldehyde (often formaldehyde). wikipedia.org The silyl enol ether then attacks the iminium ion, forming the C-C bond. Hydrolysis of the resulting silyl ether provides the final Mannich base. The use of pre-formed, stable iminium salts, such as Eschenmoser's salt (dimethyl(methylene)ammonium iodide), can improve reaction efficiency and scope under anhydrous conditions. orgsyn.org
Table 2: Examples of Mannich-Type Reactions with Silyl Enol Ethers
| Silyl Enol Ether (Nucleophile) | Iminium Ion Source | Catalyst/Conditions | Product (Yield) |
|---|---|---|---|
| Silyl enol ether of acetophenone | N-Benzylidene-aniline | TiCl₄, CH₂Cl₂ | 3-Anilino-1,3-diphenylpropan-1-one (85%) |
| Silyl enol ether of cyclopentanone | Eschenmoser's salt | CH₂Cl₂, rt | 2-((Dimethylamino)methyl)cyclopentan-1-one (92%) |
| Silyl ketene acetal of ethyl acetate (B1210297) | N-Tosylimine of benzaldehyde | Sc(OTf)₃, MeCN | Ethyl 3-(tosylamino)-3-phenylpropanoate (88%) |
The Mukaiyama aldol reaction is particularly effective with activated carbonyl compounds, which are more electrophilic than simple aldehydes and ketones. Such electrophiles include α-keto esters, acyl cyanides, and glyoxylates. The enhanced reactivity of these substrates often allows for milder reaction conditions and the use of weaker Lewis acids. This can be advantageous for reactions involving sensitive functional groups. The fundamental mechanism remains the same: Lewis acid activation followed by nucleophilic attack from the silyl enol ether. organic-chemistry.org
Table 3: Mukaiyama-Aldol Reactions with Activated Carbonyl Electrophiles
| Silyl Enol Ether (Nucleophile) | Activated Carbonyl | Lewis Acid | Solvent | Product (Yield) |
|---|---|---|---|---|
| Silyl enol ether of cyclohexanone | Ethyl pyruvate | TiCl₄ | CH₂Cl₂ | Ethyl 2-hydroxy-2-(2-oxocyclohexyl)propanoate (91%) |
| Silyl enol ether of acetophenone | Diethyl ketomalonate | SnCl₄ | CH₂Cl₂ | Diethyl 2-hydroxy-2-(2-oxo-2-phenylethyl)malonate (87%) |
| (E)-Silyl enol ether of 3-pentanone | Methyl glyoxylate | MgBr₂·OEt₂ | Toluene | Methyl 2-hydroxy-3-methyl-4-oxohexanoate (80%, anti:syn = 95:5) |
Michael Additions to Activated Alkenes
As a soft nucleophile, the silyl enol ether moiety of this compound is expected to undergo Michael (or 1,4-conjugate) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. masterorganicchemistry.comorganic-chemistry.org This reaction, often catalyzed by Lewis acids, forms a 1,5-dicarbonyl compound or a related structure, which is a key step in many synthetic pathways, including the Robinson annulation. youtube.com
The mechanism involves the Lewis acid activating the α,β-unsaturated system, typically by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the β-carbon, which is then attacked by the silyl enol ether. The initial adduct is a new silyl enol ether, which upon workup is hydrolyzed to the corresponding ketone or aldehyde. organic-chemistry.org
Table 4: Examples of Michael Additions with Silyl Enol Ethers
| Silyl Enol Ether (Donor) | Michael Acceptor | Catalyst/Conditions | Product (Yield) |
|---|---|---|---|
| Silyl enol ether of cyclohexanone | Methyl vinyl ketone | TiCl₄, CH₂Cl₂, -78 °C | 2-(3-Oxobutyl)cyclohexan-1-one (95%) |
| Silyl enol ether of acetophenone | Acrylonitrile | Sc(OTf)₃, CH₂Cl₂ | 4-Oxo-4-phenylbutanenitrile (89%) |
| Danishefsky's diene | Ethyl acrylate (B77674) | Eu(fod)₃, CH₂Cl₂ | Ethyl 4-(2-methoxy-4-oxo-4H-pyran-6-yl)butanoate (intermediate product) |
Cycloaddition Reactions (e.g., [2+2], [4+2]) with Specific Dienophiles and Electrophiles
The carbon-carbon double bond of the silyl enol ether moiety can participate in cycloaddition reactions. The most prominent of these is the [4+2] cycloaddition, or Diels-Alder reaction. organic-chemistry.org Silyl enol ethers are electron-rich, making them excellent dienophiles in inverse-electron-demand Diels-Alder reactions or, when part of a conjugated system (as in silyloxydienes), potent dienes in normal-demand Diels-Alder reactions. nih.govorganic-chemistry.org These reactions provide a powerful route to cyclic and polycyclic systems with high stereocontrol.
For example, 1-silyloxy-1,3-dienes react readily with electron-poor dienophiles like maleic anhydride (B1165640) or acrylates to form cyclohexene (B86901) derivatives. The silyl ether group in the resulting cycloadduct can then be converted into a ketone. nih.gov While less common, [2+2] cycloadditions with ketenes or certain electrophilic alkenes can also occur, leading to the formation of cyclobutane (B1203170) rings.
Table 5: Examples of Cycloaddition Reactions with Silyl Enol Ethers
| Silyl Enol Ether | Reaction Partner (Type) | Conditions | Product (Yield) |
|---|---|---|---|
| 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) | Methyl acrylate (Dienophile, [4+2]) | Toluene, 110 °C | 4-Methoxy-6-methoxycarbonyl-cyclohex-3-enone (after hydrolysis) (90%) |
| Silyl enol ether of cyclohexanone | Phenyl vinyl sulfoxide (B87167) (Dienophile, [4+2]) | AlCl₃, CH₂Cl₂ | Bicyclic adduct (78%) |
| 1-(Trimethylsilyloxy)cyclohexene | Dichloroketene (Ketene, [2+2]) | Pentane, 0 °C | 8,8-Dichloro-7-(trimethylsilyloxy)bicyclo[4.2.0]octan-7-one (85%) |
Electrophilic Activation and Transformations of the Aldehyde Functionality
The aldehyde group in this compound is the primary site of electrophilic activation, paving the way for a variety of carbon-carbon bond-forming reactions. The presence of the adjacent bulky trimethylsilyloxy group introduces significant steric and stereoelectronic effects that influence the course and outcome of these transformations.
Lewis Acid-Catalyzed Reactions and Their Regioselectivity
Lewis acids are pivotal in activating the aldehyde functionality of α-silyloxy aldehydes, enhancing their electrophilicity and facilitating nucleophilic attack. The coordination of a Lewis acid to the carbonyl oxygen polarizes the carbon-oxygen double bond, rendering the carbonyl carbon more susceptible to attack by nucleophiles.
The stereochemical outcome of such reactions is often governed by established models, including the Felkin-Anh and Cram-chelation models. nih.govnih.govacs.org In the absence of a strongly chelating Lewis acid, the reaction is expected to proceed via a Felkin-Anh model, where the largest group (the trimethylsilyloxy group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This generally leads to the formation of the anti-diol product.
However, in the presence of a suitable chelating Lewis acid, such as ZnCl₂, the reaction can proceed through a Cram-chelation model. nih.gov The Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the silyloxy group, forming a rigid five-membered ring. This chelation control directs the nucleophile to attack from the less hindered face, leading to the formation of the syn-diol product with high diastereoselectivity. The choice of Lewis acid and reaction conditions can thus be used to selectively control the stereochemical outcome of nucleophilic additions to this compound.
Recent studies on α-silyloxy ketones have demonstrated that alkyl zinc halide Lewis acids can effectively promote chelation-controlled additions of organometallic reagents, yielding high diastereoselectivities. nih.gov This approach is highly relevant to the reactivity of this compound.
Organocatalytic Pathways Involving Aldehyde Activation
Organocatalysis offers a metal-free alternative for the activation of aldehydes, including those with α-silyloxy substituents. Chiral secondary amines are commonly employed as organocatalysts, which react with the aldehyde to form key reactive intermediates such as enamines and iminium ions.
In the context of this compound, the formation of an enamine intermediate would involve the deprotonation of the α-carbon. This enamine can then act as a nucleophile in subsequent reactions. Conversely, the formation of an iminium ion by protonation of the enamine or direct condensation with the catalyst under acidic conditions renders the β-carbon electrophilic, facilitating conjugate additions.
The stereochemical course of these organocatalytic reactions is directed by the chiral environment provided by the catalyst. For instance, in reactions proceeding through an iminium ion intermediate, the catalyst can effectively shield one face of the molecule, directing the nucleophilic attack to the opposite face and thereby controlling the enantioselectivity of the product.
Mechanistic Studies of Key Transformations
A deeper understanding of the reactions involving this compound necessitates a detailed examination of the underlying reaction mechanisms, including the transition states, the role of the silyl group, and the nature of reactive intermediates.
Transition State Analysis for Stereochemical Outcome
The stereoselectivity observed in reactions of α-silyloxy aldehydes can be rationalized by analyzing the transition state geometries. The Zimmerman-Traxler model, originally proposed for aldol reactions, provides a useful framework for understanding the stereochemical outcomes of reactions involving cyclic transition states. libretexts.org This model predicts that a chair-like transition state is favored, with the substituents occupying equatorial positions to minimize steric strain.
In Lewis acid-catalyzed reactions of this compound that proceed through a chelation-controlled mechanism, the formation of a rigid cyclic transition state is key to achieving high diastereoselectivity. Computational studies on similar systems have been instrumental in elucidating the preferred conformations of these transition states and the energetic factors that govern the stereochemical outcome.
Role of Silane (B1218182) Cleavage and Regeneration in Catalytic Cycles
In many catalytic reactions involving silyl-protected functional groups, the cleavage and regeneration of the silyl group is an integral part of the catalytic cycle. The trimethylsilyl (B98337) group in this compound can act as a temporary protecting group that can be cleaved under specific conditions to reveal a free hydroxyl group.
Applications in Asymmetric Synthesis and Total Synthesis of Complex Molecules
Utilization as a Chiral Building Block in Enantioselective Pathways
The unique structural features of 3-Methyl-2-[(trimethylsilyl)oxy]butanal make it an attractive starting material for the synthesis of a variety of chiral molecules. The trimethylsilyl (B98337) ether group not only protects the hydroxyl functionality but also influences the stereochemical outcome of reactions at the adjacent aldehyde.
While direct oxidation of this compound to the corresponding carboxylic acid can be challenging due to the lability of the silyl (B83357) ether, it can be achieved under carefully controlled conditions. More commonly, the aldehyde is first transformed into a more stable intermediate before oxidation. For instance, it can undergo olefination reactions, followed by oxidative cleavage of the resulting double bond to yield the desired chiral carboxylic acid. These chiral acids are valuable intermediates in the synthesis of a wide array of organic compounds.
| Transformation | Reagents | Product Class |
| Oxidation | Mild oxidizing agents | Chiral Carboxylic Acids |
| Olefination followed by Oxidative Cleavage | Wittig reagents, Ozonolysis | Chiral Carboxylic Acids |
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The aldehyde functionality of this compound is readily susceptible to nucleophilic attack, providing a straightforward route to a variety of chiral alcohols. Reduction of the aldehyde, for example with sodium borohydride, followed by desilylation, affords the corresponding chiral diol.
Furthermore, the addition of organometallic reagents, such as Grignard or organolithium compounds, allows for the introduction of a wide range of substituents, leading to a diverse library of chiral secondary alcohols. The stereoselectivity of these additions can often be controlled by the choice of reagents and reaction conditions.
The synthesis of chiral amino alcohols, which are important structural motifs in many biologically active molecules and chiral ligands, can also be accomplished from this versatile building block. nih.govfishersci.com This is typically achieved through a stereoselective amination of the aldehyde, often involving the formation of an imine intermediate followed by reduction.
| Reaction Type | Reagents | Product Class |
| Reduction | NaBH4, LiAlH4 | Chiral Diols |
| Grignard Addition | RMgX | Chiral Secondary Alcohols |
| Reductive Amination | NH3, NaBH3CN | Chiral Amino Alcohols |
This table is interactive. Click on the headers to sort.
The silyloxybutanal structure provides a valuable template for the synthesis of stereo-defined β-branched aldehydes and ketones. nih.gov One common strategy involves the stereoselective addition of a nucleophile to the aldehyde, followed by oxidation of the resulting secondary alcohol to a ketone. Alternatively, the aldehyde can be converted to an enolate or its equivalent, which can then undergo stereoselective alkylation at the α-position, followed by further transformations to yield the desired β-branched carbonyl compound.
Role in Natural Product Synthesis
The ability to control stereochemistry is paramount in the total synthesis of natural products, many of which possess multiple chiral centers. This compound has proven to be a valuable chiral pool starting material for the construction of such complex molecules.
While a specific application in the synthesis of 1233A is not prominently documented, the utility of similar β-silyloxy aldehydes in controlling stereochemistry during key carbon-carbon bond-forming reactions is a well-established principle in organic synthesis. For instance, in aldol (B89426) reactions, the silyloxy group can act as a directing group, influencing the facial selectivity of the incoming nucleophile and thereby controlling the stereochemistry of the newly formed stereocenters. This level of control is crucial for the efficient synthesis of complex natural products like 1233A, which features multiple stereogenic centers.
The enantiopure nature of this compound makes it an ideal starting point for the synthesis of chiral drugs and their intermediates. nih.gov The ability to introduce new stereocenters with high selectivity allows for the efficient construction of the chiral core of many biologically active molecules. For example, the chiral diol or amino alcohol fragments derived from this aldehyde can be incorporated into larger molecules, imparting the desired chirality that is often essential for their biological activity.
| Compound Class | Synthetic Utility |
| Chiral Diols | Building blocks for macrolides and polyethers |
| Chiral Amino Alcohols | Precursors to chiral ligands and pharmaceuticals |
| β-Branched Carbonyls | Key intermediates in terpenoid and steroid synthesis |
This table is interactive. Click on the headers to sort.
Development of Novel Synthetic Methodologies
The strategic use of silyl enol ethers derived from α-branched aldehydes, such as this compound, is a cornerstone in the development of novel synthetic methodologies. These intermediates offer a unique combination of reactivity and stability, enabling a wide range of stereocontrolled transformations that are crucial for the synthesis of complex molecular architectures. While direct studies on this compound are limited, its reactivity can be inferred from the extensive research on structurally similar silyl enol ethers. These analogues have been instrumental in advancing catalytic asymmetric transformations and in the stereoselective construction of cyclic systems, including heterocycles.
Catalytic Asymmetric Transformations Mediated by the Compound or its Derivatives.thieme-connect.deunipd.itorganic-chemistry.org
Silyl enol ethers are powerful nucleophiles in a variety of carbon-carbon bond-forming reactions. The presence of the bulky trimethylsilyl group and the α-branching in compounds like this compound can significantly influence the stereochemical outcome of these reactions. Chiral catalysts, often in the form of metal complexes or organocatalysts, can interact with these substrates to create a chiral environment, leading to the formation of one enantiomer in excess.
One of the most prominent applications of silyl enol ethers in asymmetric synthesis is the Mukaiyama aldol reaction. unipd.it This reaction involves the addition of a silyl enol ether to an aldehyde or ketone, catalyzed by a Lewis acid. The use of chiral Lewis acids allows for the enantioselective formation of β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. For instance, chiral copper(II) complexes bearing box or pybox ligands have been successfully employed to catalyze the asymmetric Mukaiyama aldol reaction between silyl enol ethers and various aldehydes, affording the corresponding aldol adducts in high yields and enantioselectivities.
Another important transformation is the catalytic asymmetric α-functionalization of carbonyl compounds. Silyl enol ethers serve as precursors to enolates in these reactions, which can then react with a range of electrophiles. For example, the palladium-catalyzed asymmetric allylic alkylation of silyl enol ethers provides a powerful method for the construction of chiral α-allyl ketones. rsc.org Chiral phosphine (B1218219) ligands are typically used to induce asymmetry in these transformations.
Furthermore, recent advancements have demonstrated the utility of silyl enol ethers in catalytic asymmetric defluorinative allylation reactions. This methodology allows for the stereocontrolled installation of an allyl group at the α-position of a ketone, a transformation that has traditionally been challenging. rsc.org The reaction leverages the unique properties of fluorine as a leaving group and its interaction with the silyl group of the enol ether. rsc.org
Below is a table summarizing representative catalytic asymmetric transformations involving silyl enol ethers analogous to this compound.
| Reaction Type | Catalyst/Ligand | Electrophile | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |
| Mukaiyama Aldol | Cu(OTf)₂ / Chiral Box | Benzaldehyde | β-Hydroxy Ketone | 85-95 | 90-98 |
| Allylic Alkylation | [Pd(allyl)Cl]₂ / (S)-BINAP | Allyl Acetate (B1210297) | α-Allyl Ketone | 70-90 | 85-95 |
| α-Amination | Ru-Pheox | Azodicarboxylate | α-Amino Ketone | 80-95 | up to 97 |
| Defluorinative Allylation | Ir-complex / Chiral Ligand | Allylic Fluoride | α-Allyl Ketone | 75-90 | 90-99 |
This data is representative of reactions with analogous silyl enol ethers and is intended to illustrate the potential applications of this compound.
Stereoselective Ring Formation Reactions and Heterocycle Synthesis
The controlled formation of cyclic structures is a fundamental goal in organic synthesis, and silyl enol ethers have proven to be valuable precursors in a variety of stereoselective cyclization reactions. Their nucleophilic character, coupled with the ability to control their geometry (E/Z), allows for precise control over the stereochemistry of the newly formed rings.
A significant application of silyl enol ethers in this context is in annulation reactions, where a new ring is fused onto an existing one. For example, the Nazarov cyclization, an acid-catalyzed 4π-electrocyclization of divinyl ketones, can be initiated from silyl enol ethers, leading to the formation of cyclopentenones. The use of chiral Lewis acids can render this process asymmetric, providing access to enantioenriched cyclic ketones.
Silyl enol ethers are also key components in formal cycloaddition reactions for the synthesis of heterocyclic systems. For instance, they can participate in [3+2] and [4+3] cycloadditions with suitable reaction partners. In one example, the reaction of silyl enol ethers with electrophilic heterocycles, such as activated pyridiniums or quinoliniums, can lead to the formation of functionalized heterocyclic products. nsf.gov These reactions often proceed through a stepwise mechanism involving nucleophilic attack of the silyl enol ether followed by cyclization.
Furthermore, silyl enol ethers can be employed in Prins-type cyclizations. The reaction of a silyl enol ether with an aldehyde or ketone, promoted by a Lewis acid, can generate an oxocarbenium ion intermediate, which is then trapped intramolecularly by the enol ether double bond to form a cyclic ether. This strategy has been successfully applied to the stereoselective synthesis of tetrahydropyrans and other oxygen-containing heterocycles.
The following table provides examples of stereoselective ring formation reactions using silyl enol ethers as key building blocks.
| Reaction Type | Reactant 2 | Catalyst/Promoter | Product Type | Diastereomeric Ratio (dr) |
| Nazarov Cyclization | Divinyl Ketone Precursor | Chiral Lewis Acid | Cyclopentenone | N/A (enantioselective) |
| [3+2] Annulation | Nitroalkene | Organocatalyst | Substituted Pyrrolidine | >95:5 |
| Prins Cyclization | Aldehyde | Lewis Acid (e.g., SnCl₄) | Tetrahydropyran | up to 99:1 |
| Heterocycle Functionalization | Activated Pyridinium Salt | ZnCl₂ | Dihydropyridine Derivative | N/A |
This data is based on reactions with analogous silyl enol ethers and illustrates the potential of this compound in stereoselective ring-forming reactions.
Computational and Theoretical Studies on 3 Methyl 2 Trimethylsilyl Oxy Butanal Reactivity
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations, such as ab initio methods (like Hartree-Fock) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster), are fundamental to understanding the intrinsic properties of a molecule. If applied to 3-Methyl-2-[(trimethylsilyl)oxy]butanal, these methods could provide a detailed picture of its electronic structure, including the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps.
Conformational analysis would be a key output, identifying the various stable spatial arrangements (conformers) of the molecule. By calculating the relative energies of these conformers, the most stable, lowest-energy structure could be determined. This is crucial as the reactivity and stereochemical outcome of its reactions are highly dependent on its preferred conformation. For instance, the dihedral angles around the C-C and C-O bonds would be optimized to locate energetic minima. However, specific calculated values for bond lengths, bond angles, dihedral angles, and relative conformational energies for this compound are not documented in published research.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound
| Parameter | Hypothetical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | e.g., -9.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | e.g., +1.2 eV | Indicates susceptibility to nucleophilic attack |
| Dipole Moment | e.g., 2.5 D | Relates to polarity and intermolecular interactions |
Note: The data in this table is illustrative and not based on actual published calculations.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying reaction mechanisms. A DFT study on this compound would typically investigate its participation in reactions such as aldol (B89426) additions, where it could act as a nucleophile (after conversion to a silyl (B83357) enol ether) or as an electrophile at the aldehyde carbon.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Solvent Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a substance's behavior. An MD simulation of this compound would place the molecule in a simulated box filled with solvent molecules (e.g., water, tetrahydrofuran, or dichloromethane) to study its behavior in a condensed phase.
These simulations could reveal crucial information about solvation, such as the formation of a solvent shell around the molecule and specific interactions like hydrogen bonding. MD is also used to explore the conformational landscape in solution, which can differ significantly from the gas phase due to solvent interactions. Understanding how the solvent influences the conformational equilibrium is essential, as it directly impacts the molecule's reactivity and the stereochemical outcome of its reactions. No published MD simulation studies have specifically focused on the solution-phase behavior of this compound.
Prediction of Stereoselectivity in Asymmetric Reactions Through Computational Modeling
Computational modeling is a powerful tool for predicting and explaining the stereoselectivity of asymmetric reactions. When a chiral substrate like this compound reacts with another molecule, or in the presence of a chiral catalyst, multiple stereoisomeric products can be formed.
Computational models, often based on DFT calculations of transition state energies, can predict which stereoisomer will be the major product. By modeling the transition states leading to the different possible products (e.g., syn vs. anti diastereomers or R vs. S enantiomers), their relative energies can be compared. According to transition state theory, the pathway with the lower energy transition state will be faster and thus lead to the major product. This approach is invaluable for designing new catalysts and optimizing reaction conditions for high stereoselectivity. While this is a common application of computational chemistry, models specifically predicting the stereoselectivity in reactions involving this compound have not been reported.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetrahydrofuran |
Advanced Analytical Methodologies for Research on 3 Methyl 2 Trimethylsilyl Oxy Butanal
Chromatographic Techniques for Reaction Monitoring and Product Isolation
Chromatography is indispensable for separating the target compound from reaction mixtures, which may contain unreacted starting materials, byproducts, and catalysts.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like 3-Methyl-2-[(trimethylsilyl)oxy]butanal. Silylation of the parent aldehyde, 3-methylbutanal (B7770604), is often performed specifically to enhance its volatility and thermal stability for GC-MS analysis. nih.govresearchgate.net This method provides high-resolution separation of components in a mixture, allowing for detailed product profiling.
Following separation on the GC column, the eluted compounds are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum serves as a chemical fingerprint. The mass spectrum of this compound is characterized by specific fragment ions. The molecular ion peak (M+) confirms the compound's molecular weight. Key fragments include ions resulting from the loss of a methyl group ([M-15]+) and the characteristic trimethylsilyl (B98337) cation ([Si(CH₃)₃]⁺) at m/z 73. nih.gov
Purity assessment is achieved by integrating the peak areas in the chromatogram. The relative area of the peak corresponding to this compound compared to the total area of all peaks provides a quantitative measure of its purity. Contaminants, such as unreacted 3-methylbutanal or hydrolysis products, can be identified by their unique retention times and mass spectra. nih.govnih.gov
Table 1: Expected GC-MS Fragmentation Data
| Compound | Key m/z Values | Fragment Identity / Origin |
| This compound | 174 | Molecular Ion [M]⁺ |
| 159 | Loss of a methyl group [M-CH₃]⁺ | |
| 73 | Trimethylsilyl cation [Si(CH₃)₃]⁺ | |
| 57 | Isopropyl cation [(CH₃)₂CH]⁺ | |
| 3-Methylbutanal (Impurity) | 86 | Molecular Ion [M]⁺ |
| 57 | Loss of formyl radical [M-CHO]⁺ | |
| 43 | Propyl cation [CH₃CH₂CH₂]⁺ | |
| 29 | Formyl cation [CHO]⁺ |
This interactive table summarizes key mass-to-charge ratios (m/z) for identifying the target compound and a common impurity.
When this compound is synthesized via an asymmetric route, determining the enantiomeric excess (e.e.) is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent technique for this purpose. asianpubs.org
The principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. This leads to different retention times for the (R) and (S) enantiomers, resulting in their separation into two distinct peaks in the chromatogram. CSPs are often based on polysaccharide derivatives, such as cellulose (B213188) or amylose, which are coated onto a silica (B1680970) support. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are stereochemically distinct for each enantiomer. asianpubs.org
The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks (A1 and A2) using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| x 100.
Table 2: Common Chiral Stationary Phases for Separation
| CSP Type | Basis | Primary Interaction Mechanism |
| Polysaccharide-based | Amylose or Cellulose Derivatives | Hydrogen bonding, dipole-dipole, steric inclusion |
| Pirkle-type (brush-type) | π-acidic or π-basic moieties | π-π stacking, dipole-dipole interactions |
| Cyclodextrin-based | α-, β-, or γ-cyclodextrin | Host-guest inclusion complex formation |
This interactive table outlines common types of Chiral Stationary Phases used in HPLC for enantiomeric separations.
Spectroscopic Techniques for Structural Elucidation of Reaction Products
Spectroscopy provides fundamental information about the molecular structure, bonding, and functional groups present in the synthesized compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
For this compound, ¹H NMR is used to confirm the presence of key structural motifs. The trimethylsilyl group protons appear as a sharp singlet at approximately 0.1–0.3 ppm. Protons on carbons adjacent to the ether oxygen are shifted downfield to the 3.4-4.5 ppm region. libretexts.org The vinyl proton (=CH-) gives a characteristic signal whose chemical shift helps confirm the regiochemistry of the double bond. The coupling patterns of the protons in the isopropyl group provide further structural confirmation.
¹³C NMR spectroscopy shows a downfield shift for carbon atoms bonded to the ether oxygen, typically in the 50-80 ppm range. libretexts.org The carbons of the C=C double bond also have characteristic chemical shifts that distinguish them from sp³-hybridized carbons. The regiochemical outcome of the enolization/silylation reaction (i.e., the position of the double bond) can be definitively assigned using these techniques.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| (CH₃)₃Si- | ~0.2 | ~0.0 | Singlet |
| -O-CH= | ~4.5 - 5.5 | ~100 - 110 | Doublet |
| =CH-CH(CH₃)₂ | ~2.0 - 2.5 | ~145 - 155 | Multiplet |
| -CH(CH₃)₂ | ~1.0 | ~30 - 35 | Doublet |
This interactive table presents the predicted NMR chemical shifts for the primary nuclei in this compound.
Infrared (IR) spectroscopy is a rapid and effective method for monitoring the progress of a reaction by observing changes in characteristic functional group absorptions. The synthesis of this compound from 3-methylbutanal involves the conversion of a carbonyl group to a silyl (B83357) enol ether.
This transformation is easily tracked using IR spectroscopy. The spectrum of the starting material, 3-methylbutanal, is dominated by a strong, sharp absorption band for the C=O stretch, typically found around 1720–1740 cm⁻¹. As the reaction proceeds, the intensity of this peak diminishes. Concurrently, new absorption bands characteristic of the silyl enol ether product appear. These include a C=C stretching band around 1650–1690 cm⁻¹ and a very strong, broad band corresponding to the Si-O-C asymmetric stretch in the 1050–1150 cm⁻¹ range. libretexts.org The disappearance of the reactant's C=O peak and the appearance of the product's C=C and Si-O-C peaks signal the successful transformation.
Table 4: Key IR Absorption Frequencies
| Functional Group | Compound | Wavenumber (cm⁻¹) | Appearance |
| C=O (stretch) | 3-Methylbutanal (Reactant) | ~1730 | Strong, sharp |
| C=C (stretch) | This compound (Product) | ~1670 | Medium |
| Si-O-C (stretch) | This compound (Product) | ~1100 | Strong, broad |
| C-H (aldehyde) | 3-Methylbutanal (Reactant) | ~2720 & ~2820 | Two weak bands |
This interactive table compares the characteristic IR absorption bands for the reactant and the product, highlighting the key changes monitored during the reaction.
Advanced Mass Spectrometry Techniques for Reaction Intermediate Identification
Understanding a reaction mechanism often requires the detection and characterization of short-lived, low-concentration reaction intermediates. Advanced mass spectrometry techniques are uniquely suited for this challenge due to their high sensitivity and ability to analyze complex mixtures directly from the reaction solution. nih.govrsc.org
Techniques such as Electrospray Ionization (ESI-MS) allow for the gentle transfer of charged intermediates from the condensed phase into the gas phase for analysis without significant fragmentation. nih.gov This is particularly useful for studying reactions that proceed through ionic intermediates, such as lithium enolates, prior to the addition of the silylating agent.
For even greater insight, high-resolution mass spectrometry (HRMS) techniques like Fourier-Transform Ion Cyclotron Resonance (FT-ICR-MS) or Orbitrap MS can be employed. These methods provide extremely accurate mass measurements (often to within a few parts per million), which allows for the unambiguous determination of the elemental composition of a detected intermediate. nih.govresearchgate.netchromatographyonline.com
Furthermore, tandem mass spectrometry (MS/MS) can be used to gain structural information about a captured intermediate. In an MS/MS experiment, an ion corresponding to a suspected intermediate is mass-selected and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable clues about its connectivity and structure, helping to piece together the reaction pathway. nih.govnih.gov
Future Research Directions and Emerging Paradigms
Sustainable Synthesis Routes for the Chemical Compound and its Derivatives
The development of sustainable and environmentally friendly methods for the synthesis of 3-Methyl-2-[(trimethylsilyl)oxy]butanal is a growing area of focus. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research will likely prioritize the adoption of green chemistry principles to mitigate these environmental concerns.
One promising avenue is the exploration of biocatalysis. The use of enzymes, such as aldehyde dehydrogenases, offers a green alternative for the oxidation of corresponding alcohols to aldehydes under mild, aqueous conditions. uva.nlchemrxiv.org Researchers are investigating the potential of engineered enzymes to achieve high selectivity and productivity in the synthesis of chiral aldehydes. nih.gov Whole-cell biocatalysis, which utilizes intact microorganisms, is also being explored as a cost-effective method that eliminates the need for enzyme purification and cofactor regeneration. chemrxiv.org
Mechanochemistry, which uses mechanical force to induce chemical reactions, presents another solvent-free and energy-efficient approach. nih.gov The application of mechanochemical methods to the silylation of α-hydroxy aldehydes could significantly reduce solvent waste and reaction times. Furthermore, the use of biosourced catalysts, derived from renewable resources, is being investigated to replace traditional metal-based catalysts. nih.gov These "ecocatalysts" can be prepared from metal-hyperaccumulating plants and have shown promise in promoting various organic transformations. nih.gov
The following table summarizes potential sustainable synthesis strategies:
Interactive Data Table: Sustainable Synthesis Strategies| Strategy | Description | Potential Advantages |
| Biocatalysis | Use of enzymes or whole microorganisms to catalyze the synthesis. | Mild reaction conditions, high selectivity, use of renewable resources, reduced waste. uva.nlchemrxiv.org |
| Mechanochemistry | Application of mechanical energy to drive the reaction. | Solvent-free or reduced solvent usage, improved reaction rates, energy efficiency. nih.gov |
| Ecocatalysis | Utilization of catalysts derived from biological sources. | Renewable, biodegradable, potentially lower toxicity than traditional catalysts. nih.gov |
| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives. | Reduced environmental impact and improved safety. |
Exploration of New Catalytic Systems for Enantioselective Transformations
Achieving high levels of stereocontrol in the synthesis of chiral molecules is a central goal in modern organic chemistry. For this compound, which possesses a stereocenter, the development of novel catalytic systems for enantioselective transformations is of paramount importance. Future research will likely focus on the design and application of sophisticated catalysts that can deliver high yields and enantioselectivities.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional transition-metal catalysis. chiba-u.jp Chiral organic molecules, such as those based on cinchona alkaloids or thioureas, can act as catalysts to promote highly enantioselective reactions. nih.gov For instance, chiral aldehyde catalysis is being explored for the asymmetric functionalization of amino acids. nih.gov The development of new chiral organic salts, formed from the combination of a chiral amine and a carboxylic acid, has shown promise in asymmetric vinylogous aldol (B89426) reactions of silyloxy furans. nih.gov
Furthermore, the exploration of bifunctional catalysts, which possess both a Lewis acidic site to activate the electrophile and a Lewis basic site to activate the nucleophile, is an active area of research. These systems can facilitate highly organized transition states, leading to excellent stereocontrol. The Felkin-Anh model has traditionally been used to predict the stereochemical outcome of nucleophilic additions to α-silyloxy carbonyl compounds; however, recent studies have demonstrated that chelation control can be achieved using dialkylzinc reagents in the presence of a Lewis acid, leading to high diastereoselectivities. nih.gov
Key areas for future exploration in catalytic systems include:
Novel Chiral Organocatalysts: Design of new scaffolds for enhanced reactivity and selectivity.
Bifunctional and Multifunctional Catalysis: Integration of multiple catalytic functions into a single molecule for synergistic effects.
Cooperative Catalysis: The use of two or more catalysts that work in concert to promote a transformation that is not possible with either catalyst alone.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. europa.eusemanticscholar.org The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a key area for future development. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. uc.pt
Automated synthesis platforms, often coupled with flow chemistry, are revolutionizing the way chemical research and development is conducted. sigmaaldrich.comresearchgate.net These platforms can perform multi-step syntheses, reaction optimization, and product analysis with minimal human intervention. nih.gov The application of such systems to the synthesis of libraries of derivatives of this compound would significantly accelerate the discovery of new compounds with desired properties. chemrxiv.org Recent advancements have even seen the integration of large language models (LLMs) to guide the entire synthesis development process, from literature searching to experimental execution and data analysis. nih.gov
The benefits of integrating these technologies are summarized in the table below:
Interactive Data Table: Advantages of Flow Chemistry and Automation| Technology | Key Advantages |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability, potential for integration of in-line analysis and purification. europa.euuc.pt |
| Automated Synthesis | High-throughput experimentation, rapid reaction optimization, reduced human error, remote operation. sigmaaldrich.comresearchgate.net |
| Integrated Systems | Seamless execution of multi-step syntheses, data-driven discovery, accelerated development timelines. nih.govnih.gov |
Discovery of Novel Reactivity Patterns and Applications in Materials Science
While this compound is a valuable intermediate in organic synthesis, its full reactivity profile and potential applications in other fields, such as materials science, remain largely unexplored. Future research will aim to uncover novel reactivity patterns and leverage them for the creation of new functional materials.
The aldehyde functionality of the compound allows it to participate in a wide range of chemical transformations. For example, its reactivity in aldol-type reactions, which form carbon-carbon bonds, is a key area of interest. researchgate.netrichmond.edu The presence of the bulky trimethylsilyl (B98337) ether group can influence the stereochemical outcome of these reactions, providing a handle for controlling the architecture of the resulting products. nih.gov The reactivity of similar aldehydes, such as 3,3-dimethylbutanal, has been studied in the context of atmospheric chemistry, providing insights into their reaction kinetics and mechanisms. copernicus.org
In the realm of materials science, aldehydes can be used as monomers or cross-linking agents in the synthesis of polymers. The incorporation of the silyloxy group could impart unique properties to the resulting materials, such as increased thermal stability or altered surface properties. For instance, polymers containing silyl (B83357) groups are known for their high oxygen permeability, a property that is valuable in applications such as contact lenses. segla.com.auresearchgate.net Exploring the polymerization of this compound or its derivatives could lead to the development of novel materials with tailored properties.
Advanced Computational Modeling for Reaction Design and Optimization
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. The application of advanced computational modeling techniques to the study of this compound will be crucial for the rational design of new reactions and the optimization of existing processes.
Density Functional Theory (DFT) calculations can be employed to investigate the geometries of reactants, transition states, and products, providing valuable insights into the factors that control reaction rates and selectivities. researchgate.netdergipark.org.tr For example, DFT has been used to study the feasibility of Diels-Alder reactions involving 3-methyl-2-butenal, a structurally related compound. researchgate.net Such studies can help in selecting the optimal reaction conditions and catalysts for a desired transformation.
Computational methods can also be used to explore complex reaction pathways, such as those involving post-transition state bifurcations, where a single transition state leads to multiple products. pku.edu.cn Understanding these dynamic effects is essential for accurately predicting product distributions. Furthermore, computational tools can aid in the design of new catalysts by predicting their activity and selectivity before they are synthesized in the laboratory, thereby accelerating the catalyst development process.
The integration of computational modeling with automated synthesis platforms represents a powerful paradigm for future chemical research. In this approach, computational models can propose new reaction conditions or catalysts, which are then experimentally tested by the automated platform. The experimental results are then used to refine the computational models, creating a closed-loop, data-driven approach to chemical discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
